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molecular formula C12H20OS B8407585 3-Octyloxythiophene

3-Octyloxythiophene

Cat. No. B8407585
M. Wt: 212.35 g/mol
InChI Key: AUVZKIJQGLYISA-UHFFFAOYSA-N
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Patent
US08871884B2

Procedure details

A mixture of 3-methoxythiophene (7.28 g, 63.76 mmol), 1-octanol (20.09 mL, 127.53 mmol), p-toluenesulfonic acid monohydrate (1.21 g, 6.38 mmol) and 60 mL toluene was heated in a 130° C. bath for 15 hours under argon. After dichloromethane/water extraction, the organic layer was dried over anhydrous Na2SO4. After solvent evaporation, the residue was purified by column chromatography (silica gel 3:1 hexane:dichloromethane) to give 2′ as a colorless solid (13.00 g, 96%). 1H NMR (CDCl3, 300 MHz, ppm): δ 7.18-7.21 (m, 1H), 6.78-6.80 (m, 1H), 6.25-6.26 (m, 1H), 3.97 (t, 2H, 6.6 Hz), 1.76-1.85 (m, 2H), 1.33-1.48 (m, 10H), 0.91-0.95 (m, 3H).
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
20.09 mL
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
COC1=CSC=C1
Name
Quantity
20.09 mL
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
1.21 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dichloromethane/water extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After solvent evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel 3:1 hexane:dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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